molecular formula C6H2F4O2 B158204 3,4,5,6-Tetrafluorobenzene-1,2-diol CAS No. 1996-23-2

3,4,5,6-Tetrafluorobenzene-1,2-diol

Cat. No. B158204
CAS RN: 1996-23-2
M. Wt: 182.07 g/mol
InChI Key: AQSZAISVBFUJQG-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as Tetrafluorohydroquinone , is a chemical compound with the molecular formula C6H2F4O2 . It has a molecular weight of 182.07 .


Molecular Structure Analysis

The InChI code for 3,4,5,6-Tetrafluorobenzene-1,2-diol is 1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4,5,6-Tetrafluorobenzene-1,2-diol is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.787 mg/ml .

Scientific Research Applications

. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

In terms of its physical properties, it has a molecular weight of 182.07 . The compound is stored in a sealed, dry environment at 2-8°C .

One specific application of a similar compound, 1,2,4,5-tetrafluorobenzene, is in the field of thermodynamics . It is used in the generation of thermodynamic property data for pure compounds, primarily organics . The methods of application involve dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZAISVBFUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381169
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrafluorobenzene-1,2-diol

CAS RN

1996-23-2
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluorobenzene-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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